molecular formula C9H20N2O2 B1521950 tert-Butyl (3-amino-2-methylpropyl)carbamate CAS No. 480452-05-9

tert-Butyl (3-amino-2-methylpropyl)carbamate

Cat. No.: B1521950
CAS No.: 480452-05-9
M. Wt: 188.27 g/mol
InChI Key: ORDMEFMUSKDHOL-UHFFFAOYSA-N
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Description

Tert-Butyl (3-amino-2-methylpropyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl (3-amino-2-methylpropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a carbamate functional group, which is known to enhance the compound's stability and bioactivity. The presence of amino groups allows for interactions with various biological targets, including enzymes and receptors.

The primary mechanism through which this compound exerts its biological effects involves its interaction with specific enzymes. Notably, it targets Methionine aminopeptidase 1 , an enzyme crucial for protein synthesis and maturation. This interaction influences cotranslational modifications essential for protein functionality, indicating a significant role in cellular processes such as signal transduction and gene expression.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial activity. The amino groups in this compound may facilitate interactions with microbial membranes, enhancing its efficacy against various pathogens.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. Compounds with similar configurations have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

In a controlled in vitro experiment, this compound was tested for its ability to modulate inflammatory responses in human astrocytes. The findings revealed a marked decrease in TNF-α levels, highlighting its anti-inflammatory properties .

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that further exploration could lead to new therapeutic strategies for cancer treatment.

Applications and Future Directions

Application Description
Antimicrobial AgentPotential use in treating infections caused by resistant bacterial strains.
Anti-inflammatory DrugPossible development as a therapeutic agent for inflammatory diseases like rheumatoid arthritis.
Cancer TherapeuticsExploration as a lead compound for developing anticancer drugs targeting specific pathways.

Properties

IUPAC Name

tert-butyl N-(3-amino-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMEFMUSKDHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659761
Record name tert-Butyl (3-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480452-05-9
Record name tert-Butyl (3-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.